N-(octahydro-2H-quinolizin-1-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
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Overview
Description
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE is a complex organic compound with a unique structure that combines elements of quinolizine and furochromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the quinolizine and furochromene precursors. These precursors are then combined through a series of reactions, including alkylation, acylation, and cyclization, under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and advanced purification techniques to ensure high yield and purity. The process may also be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-methyl (octahydro-2H-quinolizin-1-yl)methanamine
- N-((octahydro-2H-quinolizin-1-yl)methyl)propan-1-amine dihydrochloride
Uniqueness
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE is unique due to its specific combination of quinolizine and furochromene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H32N2O4 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C26H32N2O4/c1-15-14-31-24-17(3)25-20(11-19(15)24)16(2)21(26(30)32-25)12-23(29)27-13-18-7-6-10-28-9-5-4-8-22(18)28/h11,14,18,22H,4-10,12-13H2,1-3H3,(H,27,29) |
InChI Key |
IBKWTWBXROGHHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4CCCN5C4CCCC5)C)C |
Origin of Product |
United States |
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